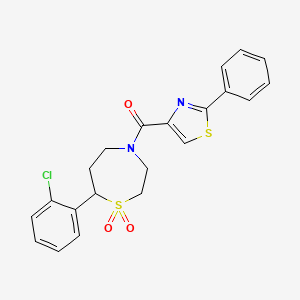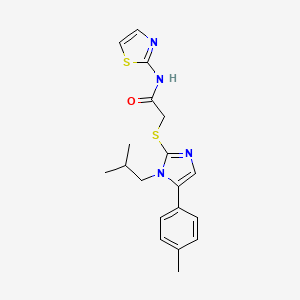
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, commonly known as ITA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazole-based compounds and has shown promising results in various biological assays.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol, which is synthesized from p-toluidine and 1-bromo-2-methylpropane. The second intermediate is thiazol-2-ylacetic acid, which is synthesized from thiazole and chloroacetic acid. These two intermediates are then coupled using a coupling agent such as EDCI or DCC to form the final product.
Starting Materials
p-toluidine, 1-bromo-2-methylpropane, thiazole, chloroacetic acid, coupling agent (e.g. EDCI or DCC)
Reaction
Step 1: Synthesis of 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol, a. Dissolve p-toluidine (1.0 eq) in dry DMF and cool to 0°C., b. Add 1-bromo-2-methylpropane (1.1 eq) and K2CO3 (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol as a white solid., Step 2: Synthesis of thiazol-2-ylacetic acid, a. Dissolve thiazole (1.0 eq) in dry DMF and cool to 0°C., b. Add chloroacetic acid (1.1 eq) and K2CO3 (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain thiazol-2-ylacetic acid as a white solid., Step 3: Coupling of intermediates, a. Dissolve 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol (1.0 eq) and thiazol-2-ylacetic acid (1.1 eq) in dry DMF., b. Add a coupling agent such as EDCI or DCC (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain the final product as a white solid.
Wirkmechanismus
ITA exerts its biological activity by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. ITA has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of inflammation and immune response.
Biochemische Und Physiologische Effekte
ITA has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. ITA has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been reported to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
ITA has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied in various biological assays, and its biological activity has been well characterized. However, ITA also has some limitations for lab experiments. It is a synthetic compound, and its toxicity and pharmacokinetics may differ from natural compounds. Additionally, ITA may have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
ITA has shown promising results in various biological assays, and there are several future directions for its research. One potential application of ITA is in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, and further studies are needed to evaluate its potential as a cancer therapeutic agent. Additionally, ITA may have potential applications in the treatment of inflammatory and metabolic diseases. Further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Conclusion:
In conclusion, ITA is a synthetic compound that has shown promising results in various biological assays. It has been extensively studied in scientific research and has potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ITA have been discussed in this paper. Further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Wissenschaftliche Forschungsanwendungen
ITA has been extensively used in scientific research due to its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, anti-oxidant, and anti-bacterial activities. ITA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been reported to reduce inflammation and oxidative stress in animal models.
Eigenschaften
IUPAC Name |
2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-13(2)11-23-16(15-6-4-14(3)5-7-15)10-21-19(23)26-12-17(24)22-18-20-8-9-25-18/h4-10,13H,11-12H2,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORALJFJXMNWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)

![2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629889.png)

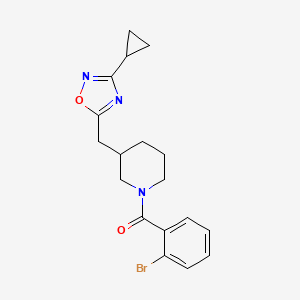
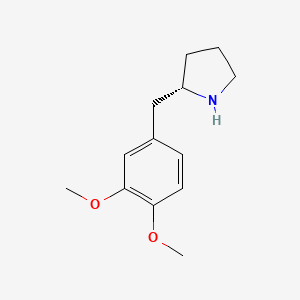
![17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2629894.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2629897.png)
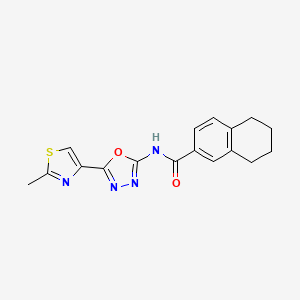
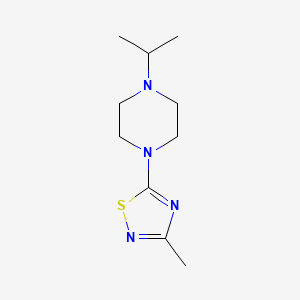
![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)
![[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2629901.png)
